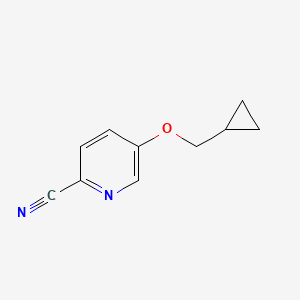
1,3-Dioxane-2-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane-2-ethanol is an organic compound with the molecular formula C6H12O3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxane-2-ethanol can be synthesized through the acetalization of ethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxane-2-ethanol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like alkyl halides, amines, and thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Applications De Recherche Scientifique
1,3-Dioxane-2-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a solvent in biochemical reactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dioxane-2-ethanol involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in ring-opening reactions, nucleophilic substitutions, and other transformations. The presence of the 1,3-dioxane ring provides stability and reactivity, making it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A parent compound with similar reactivity but lacks the hydroxyl group.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
2-(1,3-Dioxan-2-yl)ethan-1-ol: A closely related compound with slight structural differences.
Uniqueness
1,3-Dioxane-2-ethanol is unique due to its combination of the 1,3-dioxane ring and the hydroxyl group, which provides enhanced reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
5465-07-6 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-(1,3-dioxan-2-yl)ethanol |
InChI |
InChI=1S/C6H12O3/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2 |
Clé InChI |
LYTNHFVPHUPKGE-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)-](/img/structure/B8754181.png)









